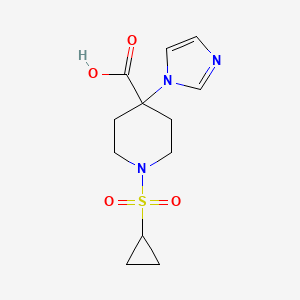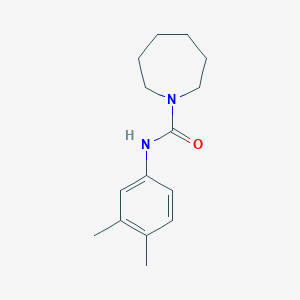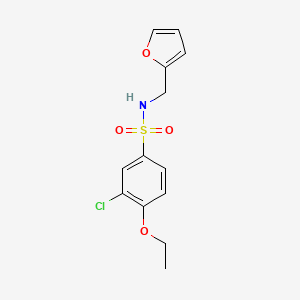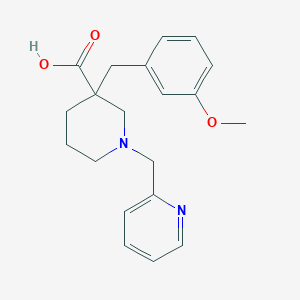
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPC is a piperidine derivative that is commonly used as a research tool in the study of biological systems.
科学的研究の応用
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been extensively used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of neurotransmitters on neuronal activity. It has also been used to investigate the role of ion channels in the regulation of neuronal excitability. In pharmacology, this compound has been used to screen potential drug candidates for their ability to bind to specific receptors. In biochemistry, this compound has been used to study the structure and function of proteins.
作用機序
The mechanism of action of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act as a competitive antagonist of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of neuronal activity and is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a high binding affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also limitations to its use. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects can be influenced by various factors such as pH and temperature, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of this compound in the treatment of various neurological disorders. Additionally, the use of this compound as a tool for studying the structure and function of proteins could lead to new insights into the mechanisms of various biological processes. Overall, the study of this compound has the potential to contribute significantly to our understanding of the complex biological systems that underlie human health and disease.
合成法
The synthesis of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(cyclopropylsulfonyl)piperidine with 1H-imidazole-1-carboxylic acid under specific conditions. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-11(17)12(14-8-5-13-9-14)3-6-15(7-4-12)20(18,19)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKXAKIDQWIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)
